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Cat. No.: B116978 Get Quote

A detailed analysis of the kinase inhibitor CK2-IN-12 (SGC-CK2-1) reveals a superior selectivity

profile when compared to the widely used inhibitor, CX-4945 (Silmitasertib). This guide

provides a comprehensive comparison of their performance, supported by experimental data,

to aid researchers in selecting the optimal tool for their studies of Casein Kinase 2 (CK2).

Protein kinase CK2 is a pleiotropic and constitutively active serine/threonine kinase implicated

in a wide array of cellular processes, including cell growth, proliferation, and survival. Its

dysregulation is linked to various diseases, most notably cancer, making it a significant target

for therapeutic intervention. The development of potent and selective inhibitors is crucial for

elucidating the specific roles of CK2 in health and disease. This guide focuses on the

comparative selectivity of a promising chemical probe, CK2-IN-12 (also known as SGC-CK2-1),

against the clinical-stage inhibitor CX-4945.

Quantitative Comparison of Inhibitor Potency and
Selectivity
The following tables summarize the biochemical potency and kinome-wide selectivity of SGC-

CK2-1 and CX-4945. The data highlights the exceptional selectivity of SGC-CK2-1 for CK2

over other kinases.

Table 1: Biochemical and Cellular Potency against CK2
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Inhibitor Target
Enzymatic IC50
(nM)

Cellular Target
Engagement
(NanoBRET) IC50
(nM)

SGC-CK2-1 CK2α 4.2 36

CK2α' 2.3 16

CX-4945 CK2α ~1 920

CK2α' <1 200

Data compiled from multiple sources. Enzymatic assays were conducted at or near the ATP

Kₘ. Cellular target engagement was determined in HEK293 cells.

Table 2: Kinome-wide Selectivity Profile

Inhibitor Screening Platform Concentration Key Findings

SGC-CK2-1
KINOMEscan (403

kinases)
1 µM

Highly selective. Only

11 kinases showed a

Percent of Control

(PoC) <35.[1][2]

CX-4945
Kinase Profiler (238

kinases)
0.5 µM

Less selective.

Inhibited 7 out of 238

kinases by more than

90%.[3]

Table 3: Notable Off-Target Kinases
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Inhibitor Off-Target Kinase Inhibition Data

SGC-CK2-1 DYRK2 >100-fold weaker than CK2

CX-4945 FLT3 IC50 = 35 nM

PIM1 IC50 = 46 nM

CDK1 IC50 = 56 nM

DYRK1A Kd = 1.8 nM; IC50 = 160 nM[4]

GSK3β
Kd = 37.8 nM; IC50 = 190

nM[4]

CLK3 >90% inhibition at 500 nM[5]

HIPK3 >90% inhibition at 500 nM[5]

A direct comparative phosphoproteomic study further underscores the superior selectivity of

SGC-CK2-1. In human osteosarcoma (U2OS) cells, over 55% of the phosphosites significantly

downregulated by SGC-CK2-1 were dependent on CK2A1. In contrast, only 15% (at 4 hours)

and 5% (at 24 hours) of the phosphosites affected by CX-4945 were found to be CK2A1-

dependent, indicating significant off-target effects for CX-4945.[6][7]

Experimental Methodologies
The data presented in this guide were generated using state-of-the-art experimental techniques

to assess inhibitor-kinase interactions.

KINOMEscan® Assay
The KINOMEscan® platform by Eurofins DiscoverX is a competition-based binding assay used

to quantify the interactions between a test compound and a large panel of kinases. The assay

is ATP-independent and measures the ability of a compound to displace a proprietary,

immobilized ligand from the kinase active site. The amount of kinase bound to the immobilized

ligand is measured by quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower

amount of recovered kinase indicates a stronger interaction between the test compound and

the kinase. Results are often reported as "Percent of Control" (PoC), where a lower PoC value

signifies stronger binding.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.researchgate.net/figure/CK2-signaling-pathways-in-tumorigenesis-Apoptosis-red-Cell-growth-blue_fig1_266264299
https://www.researchgate.net/figure/CK2-signaling-pathways-in-tumorigenesis-Apoptosis-red-Cell-growth-blue_fig1_266264299
https://www.researchgate.net/figure/Signaling-Pathways-Regulated-by-CK2-The-PI3K-AKT-mTOR-A-NF-kB-B-and-JAK-STAT-C_fig1_357178654
https://www.researchgate.net/figure/Signaling-Pathways-Regulated-by-CK2-The-PI3K-AKT-mTOR-A-NF-kB-B-and-JAK-STAT-C_fig1_357178654
https://librarysearch.conestogac.on.ca/discovery/fulldisplay/cdi_swepub_primary_oai_swepub_ki_se_711086/01OCLS_CONEST:CONEST
https://www.researchgate.net/publication/370097513_Comparison_of_CX-4945_and_SGC-CK2-1_as_inhibitors_of_CSNK2_using_quantitative_phosphoproteomics_Triple_SILAC_in_combination_with_inhibitor-resistant_CSNK2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116978?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay

from Promega is a live-cell method to measure compound binding to a specific protein target.

The assay relies on energy transfer between a NanoLuc® luciferase-tagged kinase (the donor)

and a cell-permeable fluorescent tracer that binds to the kinase active site (the acceptor).

When a test compound is introduced, it competes with the tracer for binding to the kinase. This

competition leads to a decrease in the BRET signal in a dose-dependent manner, allowing for

the determination of the compound's intracellular affinity (IC50). This method provides a more

physiologically relevant measure of target engagement within the complex environment of a

living cell.

Visualizing CK2's Role and Experimental Design
To provide a clearer understanding of the biological context and the experimental approaches,

the following diagrams have been generated using Graphviz.
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Caption: Simplified PI3K/Akt and NF-κB signaling pathways highlighting CK2's regulatory roles.
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Caption: Experimental workflow for determining the kinase selectivity profile of an inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Selectivity of CK2-IN-12: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b116978#selectivity-profile-of-ck2-in-12-compared-to-
other-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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